molecular formula C20H29NO3Si B14230389 (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine CAS No. 827610-17-3

(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine

Cat. No.: B14230389
CAS No.: 827610-17-3
M. Wt: 359.5 g/mol
InChI Key: IFKGUDKXHRVUTM-UHFFFAOYSA-N
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Description

(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is an organosilane compound that features a naphthalene moiety and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine typically involves the reaction of naphthalen-2-ylamine with 3-(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine oxide.

    Reduction: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine.

    Substitution: Formation of substituted silanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of novel catalysts and ligands.

Biology

The compound has potential applications in bioconjugation and the development of bioactive materials. Its ability to form stable bonds with biological molecules makes it useful in the creation of biocompatible surfaces and drug delivery systems.

Medicine

In medicine, this compound is explored for its potential use in imaging and diagnostic applications. Its unique chemical properties allow for the development of contrast agents and probes.

Industry

Industrially, the compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the mechanical and thermal properties of materials makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine involves its interaction with specific molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science. Additionally, the naphthalene moiety can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(Naphthalen-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
  • (E)-1-(Naphthalen-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine
  • (E)-1-(Naphthalen-2-yl)-N-[3-(triphenoxysilyl)propyl]methanimine

Uniqueness

(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is unique due to its specific combination of a naphthalene moiety and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The triethoxysilyl group provides versatility in forming siloxane bonds, while the naphthalene moiety offers stability and potential for π-π interactions.

Properties

CAS No.

827610-17-3

Molecular Formula

C20H29NO3Si

Molecular Weight

359.5 g/mol

IUPAC Name

1-naphthalen-2-yl-N-(3-triethoxysilylpropyl)methanimine

InChI

InChI=1S/C20H29NO3Si/c1-4-22-25(23-5-2,24-6-3)15-9-14-21-17-18-12-13-19-10-7-8-11-20(19)16-18/h7-8,10-13,16-17H,4-6,9,14-15H2,1-3H3

InChI Key

IFKGUDKXHRVUTM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN=CC1=CC2=CC=CC=C2C=C1)(OCC)OCC

Origin of Product

United States

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